2,5-Diamino-4,6-dichloropyrimidine

Beschreibung

IUPAC Name

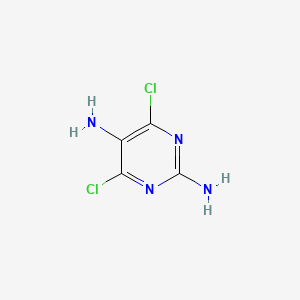

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to this system, the official name for this compound is 4,6-dichloropyrimidine-2,5-diamine . nih.gov This systematic name precisely describes the molecular structure, indicating a pyrimidine (B1678525) ring with chloro groups at positions 4 and 6, and amino groups at positions 2 and 5.

Synonyms and Common Research Abbreviations

In scientific literature and laboratory settings, it is common to encounter abbreviated names or synonyms for complex chemical compounds. For 4,6-dichloropyrimidine-2,5-diamine, a frequently used synonym is its non-systematic name, 2,5-Diamino-4,6-dichloropyrimidine . nih.gov Researchers may also use abbreviations for convenience, with DADCP being a notable example. Other identifiers include its CAS Registry Number, 55583-59-0. nih.gov

Chemical Class: Heterocyclic Aromatic Compound within Pyrimidine Derivatives

From a classification standpoint, this compound belongs to the broad class of heterocyclic aromatic compounds . google.comnih.gov More specifically, it is a derivative of pyrimidine , a diazine compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. nih.govmdpi.com Its structure, featuring a pyrimidine core with various functional groups attached, places it within the family of pyrimidine derivatives. nih.govmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloropyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWGHENZKVQKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306500 | |

| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55583-59-0 | |

| Record name | 4,6-Dichloro-2,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55583-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055583590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55583-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Pyrimidinediamine, 4,6-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Diamino 4,6 Dichloropyrimidine

Established Synthetic Routes and Their Mechanistic Considerations

The primary and most established method for synthesizing 2,5-diamino-4,6-dichloropyrimidine is through the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952). google.com This transformation is crucial for introducing the reactive chloro groups necessary for subsequent chemical modifications.

Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

The conversion of the dihydroxy-pyrimidine to its dichloro- counterpart is a fundamental reaction in pyrimidine (B1678525) chemistry. The hydroxyl groups of the pyrimidine ring are replaced by chlorine atoms, a transformation typically achieved using strong chlorinating agents.

Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. google.comgoogle.com The reaction generally involves heating the substrate in excess POCl₃. nih.gov However, early attempts at this direct chlorination were reported to be unsuccessful, with suggestions of pyrimidine ring degradation. google.com Subsequent studies have focused on optimizing conditions to achieve the desired product.

The mechanism of chlorination with POCl₃ is understood to involve the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. The presence of the amino groups on the pyrimidine ring can influence the reactivity and stability of the molecule during this process.

A significant advancement in the chlorination process was the discovery that quaternary ammonium (B1175870) chlorides or amine hydrochlorides can act as catalysts. google.com These salts are believed to facilitate the reaction, leading to improved yields and reaction rates. For instance, a process involving refluxing 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of large molar excesses of these salts has been described. google.com Specific examples of effective catalysts include methyltriethylammonium chloride and tetraethylammonium (B1195904) chloride. google.com The use of a weak tertiary amine base hydrochloride, such as N,N-dimethylaniline or diethylaniline, has also been reported. google.com

The catalytic action of these salts is thought to involve increasing the solubility of the starting material in the reaction medium and potentially acting as a phase-transfer catalyst, thereby enhancing the interaction between the reactants.

Table 1: Effect of Catalysts on the Synthesis of this compound

| Catalyst | Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyltriethylammonium chloride | 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | Heated with stirring to 104°C for 28 hours | 65% | google.com |

| Tetraethylammonium chloride | Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | Heated at 105° for 20 hours | 50% | google.com |

| N-ethyl-N-methyl piperidinium (B107235) chloride | Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | Heated at 105° with stirring for 24 hours | 65% | google.com |

| Diethylaniline | Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | Phosphorus oxychloride | - | 1:1 ratio of mono- and di-chloro products after 20 hours | google.com |

The chlorination reaction is highly sensitive to the presence of water. Anhydrous conditions are crucial for preventing the decomposition of phosphorus oxychloride and minimizing the formation of byproducts. google.com Any moisture present can react with POCl₃ to form phosphoric acid and hydrochloric acid, which can interfere with the desired reaction pathway. Therefore, the starting materials, including the 2,5-diamino-4,6-dihydroxypyrimidine and the catalysts, must be thoroughly dried before use. google.com Techniques such as vacuum oven drying are often employed to ensure the removal of residual moisture. google.com

Several strategies have been developed to optimize the yield and purity of this compound. These include:

Controlled Temperature: Maintaining a specific reaction temperature is critical. For instance, heating the reaction mixture at around 105°C has been shown to be effective. google.com

Reaction Time: The duration of the reaction is another important parameter that needs to be optimized to ensure complete conversion without significant product degradation. Reaction times can range from 20 to 28 hours. google.com

Purification Techniques: After the reaction, the excess phosphorus oxychloride is typically removed by distillation under vacuum. google.com The crude product is then often purified by techniques such as filtration through silica (B1680970) plugs to remove colored impurities and crystallization from suitable solvents like ethyl acetate (B1210297) to obtain a high-purity product. google.com

Vilsmeier-Haack Reagents in Pyrimidine Chlorination

The Vilsmeier-Haack reagent, typically a mixture of a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is another powerful tool for the chlorination of pyrimidine systems. google.comrsc.org While primarily known for formylation reactions, this reagent can also effect chlorination, particularly on heterocyclic systems. rsc.orgthieme-connect.de

The reaction of 2,5-diamino-4,6-dihydroxypyrimidine with a Vilsmeier reagent can lead to the formation of the corresponding dichloropyrimidine. google.com The mechanism is thought to involve the formation of a highly electrophilic chloroiminium ion, which then acts as the chlorinating species. The use of Vilsmeier reagents can sometimes offer milder reaction conditions compared to using neat POCl₃.

Application of Vilsmeier Reagents for Dichlorination

The direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using conventional reagents like phosphorus oxychloride has been historically problematic, often resulting in degradation of the pyrimidine ring and consequently low yields. A significant advancement in the synthesis of this compound involves the use of Vilsmeier reagents, such as the one generated from phosphorus oxychloride and N,N-dimethylformamide (DMF). google.comepo.org

The Vilsmeier reagent, a halomethyleniminium salt, serves a dual purpose in this synthesis. It acts as a chlorinating agent and also protects the amino groups on the pyrimidine ring in situ. This protection is achieved through the formation of formamidine (B1211174) groups, which prevents the degradation of the pyrimidine nucleus during the aggressive chlorination process. The reaction is typically carried out in an inert solvent like chloroform (B151607) or 1,2-dichloroethane (B1671644) at temperatures ranging from 40-100°C, often at the reflux temperature of the chosen solvent. Reaction times can vary from 12 to 48 hours.

The use of Vilsmeier reagents offers a milder and more controlled reaction environment compared to traditional methods. This approach circumvents the formation of tarry precipitates that are characteristic of direct chlorination with phosphorus oxychloride alone.

Hydrolysis of Intermediate Bis-formamidine Derivatives

Following the dichlorination step using a Vilsmeier reagent, the resulting intermediate is a bis-formamidine derivative, specifically N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis(formamidine). This intermediate offers the advantage of improved solubility, which facilitates its isolation and subsequent purification.

The conversion of this bis-formamidine intermediate to the final product, this compound, is achieved through selective hydrolysis. This hydrolysis is typically carried out in an acidic medium, for instance, using a mineral acid like hydrochloric acid in a solvent such as water or ethanol (B145695). The reaction is generally warmed for a short period, around 15-30 minutes, to drive the hydrolysis to completion.

In some protocols, the hydrolysis is performed stepwise. Initially, a Vilsmeier reaction on 2,5-diamino-4,6-dihydroxy pyrimidine hydrochloride with DMF and a chlorinating agent generates 2,5-bis[(dimethylamino)methylene]amino-4,6-dichloropyrimidine. This intermediate is then subjected to a controlled hydrolysis under alkaline conditions to yield the desired product. nih.gov

Nucleophilic Substitution Reactions for Amino Group Introduction

Reaction with Triethylamine (B128534) in n-butanol/DMF Mixtures

Nucleophilic aromatic substitution (SNAr) reactions are a key strategy for introducing amino groups onto the pyrimidine ring. In the context of synthesizing derivatives of this compound, a notable method involves the use of triethylamine in a mixture of n-butanol and DMF at elevated temperatures, typically around 100°C. In this reaction, triethylamine acts as a base to facilitate the nucleophilic attack of an amine on the dichloropyrimidine core. The solvent system of n-butanol and DMF provides a suitable medium for this transformation.

Challenges and Innovations in Synthetic Protocols

Addressing Low Yields and By-product Formation in Traditional Methods

Traditional methods for the synthesis of this compound have been fraught with challenges, primarily low yields and the formation of undesirable by-products. The direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride is a prime example of a problematic traditional method. This reaction was initially reported to be unsuccessful due to the degradation of the pyrimidine ring system.

Later attempts to improve this direct chlorination by using large molar excesses of quaternary ammonium chlorides or amine hydrochlorides with phosphorus oxychloride at reflux temperatures were described. However, subsequent examinations of this process have reported significantly lower yields of the desired product, often less than 10%, along with the formation of difficult-to-remove impurities. These low yields make such processes impractical and uneconomical for large-scale production. The harsh reaction conditions contribute to the decomposition of the starting material and the formation of complex mixtures of by-products.

Development of Improved Protocols (e.g., bis-formamidine intermediates)

To address the shortcomings of traditional methods, improved protocols have been developed, with the use of bis-formamidine intermediates being a key innovation. This approach, which utilizes Vilsmeier reagents, has proven to be a more efficient and higher-yielding route to this compound.

Exploring Solvent-Free Conditions for Enhanced Efficiency

Solvent-free reactions, often facilitated by mechanochemistry (grinding or milling), represent a significant step towards greener and more efficient chemical processes. nih.govgoogle.com These techniques can lead to reduced reaction times, lower environmental impact, and sometimes, unique reactivity compared to traditional solvent-based methods. nih.gov The condensation of a 1,3-dicarbonyl compound with an amidine, a classic route to pyrimidines known as the Pinner synthesis, is a type of reaction that could potentially be adapted to solvent-free conditions. bu.edu.egyoutube.com For instance, the synthesis of a pyrimidine derivative has been demonstrated through the solvent-free condensation of benzaldehyde, cyclopentanone, and urea (B33335) in the presence of YbCl3. bu.edu.eg

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of this compound heavily relies on the availability and purity of its precursors. Key strategies involve the synthesis of a dihydroxy pyrimidine intermediate, selective hydrolysis of protecting groups, and the formation of acylated derivatives.

Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

A common and crucial precursor is 2,5-Diamino-4,6-dihydroxypyrimidine. A widely employed method for its synthesis involves the condensation of guanidine (B92328) salts with diethyl 2-acetamidomalonate, typically in an alcoholic solvent. google.comoregonstate.edu This reaction is followed by the hydrolysis of the acetamido group to yield the desired product. google.comoregonstate.edu

Another established route is the condensation of guanidine with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide to form 2,4-diamino-6-hydroxypyrimidine. google.comorgsyn.org This can then be further functionalized at the 5-position. The synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511) can also be achieved by reacting guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide. chemicalbook.com

| Starting Materials | Reagents | Product | Yield | Reference |

| Guanidine carbonate, Diethyl 2-acetamidomalonate | Ethanol | 5-Acetamido-2-amino-4,6-dihydroxypyrimidine | Not specified | google.comoregonstate.edu |

| 5-Acetamido-2-amino-4,6-dihydroxypyrimidine | Concentrated Hydrochloric Acid | 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride | 46% (from crude) | google.com |

| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide, Acetic acid | 2,4-Diamino-6-hydroxypyrimidine | 80-82% | orgsyn.org |

| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide, 10% HCl | 2-Amino-4,6-dihydroxypyrimidine | 85% | chemicalbook.com |

Selective Hydrolysis of Related Intermediates

Selective hydrolysis is a key step in unmasking functional groups during the synthesis of this compound. A critical example is the hydrolysis of the acetyl group from 5-acetamido-2-amino-4,6-dihydroxypyrimidine. This is typically achieved by heating the compound in the presence of a strong acid, such as concentrated hydrochloric acid. google.comoregonstate.edu This deprotection step yields the hydrochloride salt of 2,5-diamino-4,6-dihydroxypyrimidine, which is then used in the subsequent chlorination reaction. google.com

The selectivity of hydrolysis in diaminopyrimidine systems can be influenced by the electronic nature of substituents on the pyrimidine ring. Theoretical and experimental studies on condensed 2,4-diaminopyrimidine (B92962) systems have shown that the presence of an electron-donating nitrogen atom linked to the C6 position can direct hydrolysis to the C2 position, yielding the 4-amino-2-oxopyrimidine isomer. nih.gov This highlights the importance of understanding the electronic effects within the pyrimidine ring to achieve the desired regioselectivity during hydrolysis.

Chemical Reactivity and Derivatization Studies of 2,5 Diamino 4,6 Dichloropyrimidine

Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Chlorines

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atoms facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. mdpi.comresearchgate.net The symmetrical nature of the 4,6-dichloro substitution pattern means that for a monosubstitution reaction, only one product is formed initially.

Reactions with Amines (e.g., primary, secondary)

The reaction of 2,5-diamino-4,6-dichloropyrimidine with various primary and secondary amines is a key method for synthesizing a range of substituted pyrimidine derivatives. These reactions are fundamental in building more complex molecular architectures, such as those found in antiviral and anticancer agents. google.comnih.gov

This compound serves as a crucial building block for the synthesis of 9-substituted-2-aminopurines, which are known for their therapeutic potential. google.com The synthetic route often involves the initial displacement of one of the chloro groups by a primary amine or a protected hydroxylamine. This condensation reaction yields a 4-amino-5-amino-6-chloropyrimidine derivative, which can then undergo further reactions, including cyclization to form the purine (B94841) ring system. google.com

For instance, studies on the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that SNAr amination reactions can be carried out with various amines (aliphatic, cyclic, aromatic, and benzylic) in the presence of a base like triethylamine (B128534) (TEA) and a solvent such as ethanol (B145695), typically under reflux conditions. mdpi.comresearchgate.net Similar conditions are applicable to this compound for the synthesis of monosubstituted products.

Table 1: Examples of Amination Reactions on Related Dichloropyrimidines This table illustrates typical conditions for SNAr amination reactions on dichloropyrimidine cores.

| Starting Material | Amine | Conditions | Product Type | Reference |

| 2-amino-4,6-dichloropyrimidin-5-carbaldehyde | Primary/Secondary Amine | EtOH, TEA, Reflux, 3h | Mono-aminated pyrimidine | mdpi.com |

| 4,6-dichloropyrimidine (B16783) | Adamantane-containing amines | K₂CO₃, DMF, 140°C | Mono-aminated pyrimidine | nih.gov |

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent, so the initial nucleophilic attack shows no regioselectivity. mdpi.com However, the introduction of the first substituent can influence the reactivity of the remaining chlorine atom in subsequent reactions.

Studies on the amination of 4,6-dichloropyrimidine with sterically demanding amines, such as those containing adamantane (B196018) moieties, have demonstrated the impact of steric hindrance on reaction yields. An increase in steric bulk around the nitrogen atom of the amine nucleophile can lead to lower yields of the amination product. nih.gov For example, reactions with sterically unhindered amines proceeded smoothly to give near-quantitative yields, whereas more hindered amines resulted in significantly lower yields (60-65%). nih.gov The use of a secondary amine also required adjusting the stoichiometry of the starting pyrimidine to improve the yield, highlighting the effect of substitution on the amine itself. nih.gov

Reactions with Thiols and Alkoxides

The chlorine atoms of this compound can also be displaced by other nucleophiles, including thiols and alkoxides, to yield the corresponding thioether and ether derivatives.

Reactions involving alkoxides are particularly relevant when alcohols are used as solvents in the presence of a base. In the case of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, carrying out amination reactions in ethanol with a base can lead to the formation of ethoxy-substituted byproducts through solvolysis. mdpi.com The formation of these alkoxide substitution products results from the competition between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile) present in the reaction medium. mdpi.comresearchgate.net An excess of base, such as sodium hydroxide, increases the concentration of alkoxide ions and favors the solvolysis reaction over amination. mdpi.com

While direct studies on the reaction of this compound with thiols are not extensively detailed in the provided context, the synthesis of related structures like 2,6-diamino-4-chloropyrimidine-5-thiol suggests that such transformations are feasible. researchgate.net The mercapto group in diaminomercaptopyrimidines is known to react with alkyl halides to form thioethers, indicating the general reactivity of pyrimidines towards sulfur nucleophiles. mdpi.com

Facilitating Substitution Reactions at Specific Sites

To improve the efficiency of nucleophilic substitution, the reactivity of the this compound core can be modulated by modifying its amino groups. One effective strategy is the acylation of the amino groups. google.com

For example, the synthesis of N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis-formamide can be achieved by reacting this compound with formic acid and acetic anhydride (B1165640). google.com These N-acylated derivatives exhibit greater reactivity towards the displacement of the chloro groups compared to the parent compound. This enhanced reactivity allows for condensation reactions with amines to be performed under milder conditions, at lower temperatures, and with shorter reaction times. The benefit of these milder conditions is a reduction in the decomposition of the amine reactants, leading to cleaner reactions and potentially higher yields of the desired substituted purine precursors. google.com

Reactivity of Amino Groups

The amino groups at the C2 and C5 positions of this compound are also reactive sites that can undergo various chemical transformations. As mentioned previously, acylation is a key reaction of these groups.

The reaction with reagents like formic acid/acetic anhydride or other acylating agents converts the primary amino groups into secondary amides. google.com This transformation serves a dual purpose: it can act as a protecting group strategy and, more importantly, it electronically modifies the pyrimidine ring. The acylation increases the electron-withdrawing nature of the substituents at the C2 and C5 positions, which in turn enhances the electrophilicity of the C4 and C6 positions, thereby facilitating nucleophilic attack and displacement of the chlorine atoms. google.com This chemical behavior underscores the interplay between the different functional groups on the pyrimidine ring and provides a strategic handle for controlling its reactivity in multi-step syntheses. google.com

Participation in Oxidation and Reduction Reactions

The chemical behavior of this compound in redox reactions is a critical aspect of its reactivity profile. The pyrimidine ring system, particularly when substituted with electron-withdrawing and electron-donating groups, can participate in electron transfer processes. The amino groups at the 2 and 5 positions and the chloro groups at the 4 and 6 positions create a unique electronic environment. The amino groups are electron-donating, increasing the electron density of the pyrimidine ring, while the chloro groups are electron-withdrawing. This push-pull electronic effect influences the susceptibility of the molecule to oxidation and reduction.

Research has shown that aminopyrimidines can undergo redox processes, a phenomenon influenced by tautomeric equilibria. nih.gov The ability of amino-substituted heterocycles to exist in amine-imine tautomeric forms can govern their capacity to participate in oxidation and reduction reactions. nih.gov While specific studies focusing solely on the oxidation and reduction of this compound are not extensively detailed in the provided results, the general reactivity of substituted pyrimidines suggests its potential to engage in such reactions. For instance, the conversion of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) to this compound involves a chlorination reaction using phosphorus oxychloride, which is a type of oxidation of the pyrimidine ring, replacing hydroxyl groups with chloro groups. google.comepo.org

Formation of 9-Substituted Guanine (B1146940) Derivatives

This compound is a key intermediate in the synthesis of 9-substituted guanine derivatives. google.com These derivatives are of significant interest in medicinal chemistry due to their potential as antiviral and antineoplastic agents. The synthesis typically involves a multi-step process that utilizes the reactivity of the pyrimidine core.

The general synthetic route commences with the coupling of this compound with a suitable sugar analog residue. This is followed by cyclization to form the imidazole (B134444) ring, which is fused to the pyrimidine ring, thereby creating the purine scaffold. Subsequent modifications, such as the introduction of a substituent at the 6-position, lead to the final 9-substituted guanine derivative. google.com

A notable example is the preparation of certain carbocyclic, heterocyclic, and acyclic purine nucleoside analogues. google.com The process often involves the initial protection of the amino groups of the pyrimidine, for instance, by acylation, to control the regioselectivity of the subsequent reactions. google.com After the coupling and cyclization steps, the protecting groups are removed, and the chloro group at the 6-position can be hydrolyzed to a hydroxyl group to yield the guanine structure. google.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate in several types of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyrimidine derivatives.

Sonogashira Cross-Coupling for Alkynylpyrimidine Derivatives

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to this compound to synthesize various alkynylpyrimidine derivatives. researchgate.net

In a typical Sonogashira coupling with this compound, the reaction with one equivalent of a terminal alkyne preferentially yields 6-alkynyl-2-amino-4-chloropyrimidine derivatives as the main products. researchgate.net When an excess of the alkyne (e.g., three equivalents) is used, the reaction can proceed further to afford 4,6-bis-alkynyl-2-aminopyrimidines. researchgate.net The reaction is generally carried out using a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst. researchgate.net The mild reaction conditions of the Sonogashira coupling make it a valuable method for the synthesis of complex molecules. wikipedia.org

Table 1: Sonogashira Cross-Coupling of this compound

| Reactant 1 | Reactant 2 (Alkyne) | Major Product |

| This compound | 1 equivalent | 6-Alkynyl-2-amino-4-chloropyrimidine derivatives |

| This compound | 3 equivalents | 4,6-Bis-alkynyl-2-aminopyrimidines |

Suzuki Arylation for Substituted Pyrimidines

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a flexible method for synthesizing structurally diverse pyrimidine derivatives. researchgate.net While specific examples detailing the Suzuki arylation of this compound were not found in the provided search results, the general applicability of this reaction to chloropyrimidines is well-established. nih.gov

The regioselectivity of Suzuki couplings on dichloropyrimidines has been studied, with a general preference for the reaction to occur at the 4-position first. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. researchgate.netnih.gov The choice of solvent can be critical, with alcoholic solvent mixtures sometimes providing better reactivity than polar aprotic solvents. nih.gov

Palladium-Catalyzed Amination

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for forming carbon-nitrogen bonds. This reaction is used to introduce amino groups onto the pyrimidine ring of this compound by reacting it with various amines. nih.govmdpi.com

The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. nih.govnih.govresearchgate.net The choice of ligand can be crucial for the success of the reaction, with bulky, electron-rich phosphines often being effective. researchgate.net The reaction conditions, including the base and solvent, need to be carefully optimized to achieve good yields and selectivity. nih.govmdpi.com In the context of dihalopyrimidines, mono- or di-amination can be achieved by controlling the stoichiometry of the amine. nih.govmdpi.com For instance, the reaction of a dichloropyrimidine with one equivalent of an amine can lead to a mono-aminated product, while using an excess of the amine can result in the di-aminated product. nih.govmdpi.com

Cyclization Reactions for Fused Heterocycles

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites—the amino groups and the chloro groups—allows for various cyclization strategies to construct bicyclic and polycyclic ring systems. These fused heterocycles are of interest due to their diverse biological activities.

One common approach involves the reaction of the diamine with a bifunctional reagent, leading to the formation of a new ring fused to the pyrimidine core. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[4,5-b]pyrazines or other related systems. The amino groups can act as nucleophiles to attack the electrophilic centers of the co-reactant, followed by an intramolecular cyclization and dehydration.

Furthermore, the chloro groups can be displaced by nucleophiles in an intramolecular fashion to facilitate ring closure. For instance, a substituent introduced at one of the amino groups could contain a nucleophilic moiety that subsequently displaces a neighboring chloro group to form a five- or six-membered ring. The synthesis of purine derivatives, as mentioned in section 3.2.2, is a prime example of a cyclization reaction where an imidazole ring is fused to the pyrimidine ring. google.com

Recent research has also explored various cyclization reactions to synthesize novel heterocyclic scaffolds, including formal (2+3), (3+n), and (4+n) cycloadditions, which can lead to the formation of diverse five- and six-membered rings. nih.gov

Formation of Purine Derivatives

The synthesis of purine derivatives from this compound is a well-established route, leveraging the adjacent amino groups to construct the five-membered imidazole ring fused to the pyrimidine core. This transformation is a cornerstone of the Traube purine synthesis.

A common strategy involves a two-step process. First, the 5-amino group is acylated, and then the imidazole ring is closed. For instance, this compound can be reacted with a mixture of formic acid and acetic anhydride to yield N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis-formamide. google.com More directly, the cyclization to form the fused imidazole ring can be achieved by heating the diamine with a one-carbon synthon like triethyl orthoformate, often in the presence of an acid catalyst or dehydrating agent.

The general reaction proceeds as follows: The 5-amino group, being more nucleophilic, attacks the electrophilic carbon of the orthoformate. This is followed by the elimination of ethanol to form an intermediate ethoxymethyleneamino derivative. Subsequent intramolecular cyclization occurs via the attack of the 2-amino group, and after elimination of another molecule of ethanol and subsequent aromatization, the purine ring system is formed. This method directly yields 2-amino-6,8-dichloropurine.

This synthetic pathway is crucial for creating various 9-substituted-2-aminopurines, which are a class of compounds investigated for their potential biological activities. google.com The chlorine atoms on the resulting purine can be subsequently displaced by other nucleophiles to create a diverse library of substituted purines.

Table 1: Reagents for Purine Ring Formation

| Reagent | Resulting Purine Core | Purpose |

|---|---|---|

| Triethyl orthoformate | 2-Amino-6,8-dichloropurine | Provides the C8 atom for imidazole ring formation. |

| Formic Acid / Acetic Anhydride | N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis-formamide | Intermediate for subsequent cyclization to purine. google.com |

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The construction of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold from this compound involves the formation of a pyridine (B92270) ring fused to the pyrimidine core. This is typically achieved by reacting the 5-amino group with a three-carbon electrophilic component, which then undergoes cyclization. nih.gov

A versatile and widely used three-carbon component is a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (DEEMM). The reaction mechanism begins with the nucleophilic attack of the 5-amino group of the dichlorodiaminopyrimidine onto the ethoxymethylene carbon of DEEMM, with the elimination of ethanol. This forms a Michael-type adduct. The subsequent step is an intramolecular cyclization, usually promoted by heat (thermal cyclization) or acid catalysis. In this step, the newly formed secondary amine attacks one of the ester carbonyls, leading to the elimination of another molecule of ethanol and the formation of the pyridone ring.

The resulting product is a 2-amino-4-chloro-5-(substituted)-pyrido[2,3-d]pyrimidin-7(8H)-one. The chlorine atom at the 4-position remains available for further nucleophilic substitution reactions, allowing for additional structural modifications. This synthetic strategy is a key method for accessing this class of heterocyclic compounds, which are of interest in medicinal chemistry. nih.govorgchemres.org

Table 2: Key Steps in Pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis

| Step | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Condensation | Diethyl ethoxymethylenemalonate (DEEMM) | Diethyl 2-(((2-amino-4,6-dichloropyrimidin-5-yl)amino)methylene)malonate | Forms the initial adduct by reacting with the 5-amino group. |

| 2. Cyclization | High Temperature (e.g., Dowtherm A) or Acid Catalysis | 2-Amino-4-chloro-6-ethoxycarbonyl-pyrido[2,3-d]pyrimidin-7(8H)-one | Closes the pyridine ring to form the final heterocyclic core. |

Formation of Azabenzophenothiazine and Azabenzophenoxazine Heterocycles

The synthesis of complex fused heterocyclic systems such as azabenzophenothiazines and azabenzophenoxazines can be envisioned starting from this compound. These reactions involve the formation of two new rings onto the pyrimidine core through condensation and subsequent cyclization reactions.

The formation of an azabenzophenothiazine ring system would typically involve the reaction of the ortho-diamino functionality of the pyrimidine with a reagent that can provide the necessary benzene (B151609) and thiazine (B8601807) ring components. A suitable reactant is 2-aminothiophenol. The reaction likely proceeds through an initial condensation, followed by an intramolecular nucleophilic aromatic substitution (SNAr). One of the amino groups of the pyrimidine condenses with the amino group of 2-aminothiophenol. The subsequent key step is the intramolecular cyclization, where the nucleophilic thiol group attacks one of the electrophilic carbon centers bearing a chlorine atom (C4 or C6) on the pyrimidine ring, displacing the chloride ion and forming the thiazine ring.

Similarly, the synthesis of an azabenzophenoxazine heterocycle can be achieved by using 2-aminophenol (B121084) as the reactant. The mechanism is analogous, involving an initial condensation followed by an intramolecular SNAr cyclization where the hydroxyl group of the aminophenol attacks a chlorinated position on the pyrimidine ring to form the oxazine (B8389632) ring. The reactivity of the chloro-substituents is crucial for the success of these cyclization reactions.

Table 3: Reactants for Fused Heterocycle Formation

| Reactant | Resulting Heterocyclic Core |

|---|---|

| 2-Aminothiophenol | Azabenzophenothiazine |

Spectroscopic and Computational Characterization of 2,5 Diamino 4,6 Dichloropyrimidine and Its Derivatives

Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed to provide a comprehensive characterization of 2,5-Diamino-4,6-dichloropyrimidine and its derivatives. These methods offer complementary information, from the local chemical environment of individual atoms to the exact mass of the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment can be made.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and structure of pyrimidine (B1678525) derivatives. In ¹H NMR, the signals corresponding to the amino (NH₂) protons are typically observed as broad singlets due to quadrupole broadening and chemical exchange. The position of these signals can be influenced by the solvent and concentration.

The structural elucidation of more complex derivatives relies on a full suite of NMR experiments, including 2D techniques like COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals. rsc.org

Table 1: Illustrative NMR Data for Related Pyrimidine Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | ¹H NMR | CDCl₃ | 8.28 (s, 1H, H2), 6.33 (s, 1H, H5), 5.84 (br. s., 1H, NH), 2.92 (br. s., 2H, CH₂(NH)), 1.44–1.99 (m, 15H, Ad) | acs.org |

| N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine | ¹³C NMR | CDCl₃ | 163.9 (C6), 159.1 (C4), 158.2 (C2), 100.3 (C5), 53.5 (CH₂(NH)), 28.1-40.3 (Ad) | acs.org |

| 4-Chloro-2,6-diaminopyrimidine | ¹H NMR | DMSO-d₆ | 6.61 (br s, 2H, NH₂), 6.37 (br s, 2H, NH₂), 5.717 (s, 1H, H5) | mdpi.com |

Aminopyrimidines, including derivatives of this compound, can exist as a mixture of tautomers in solution. Prototropic tautomerism involves the migration of a proton, often between exocyclic and ring nitrogen atoms, leading to an amine-imine equilibrium. This phenomenon is crucial as it can govern the molecule's ability to form hydrogen bonds and participate in chemical reactions. acs.org

NMR spectroscopy is the primary tool for investigating these dynamic equilibria. The presence of multiple tautomers in slow exchange on the NMR timescale results in a distinct set of signals for each species. googleapis.com In cases of faster exchange, line broadening is observed for the protons involved in the transfer, such as the NH protons and protons on the heterocyclic ring. acs.org Variable-temperature NMR studies can be performed to study the kinetics of this exchange. By tracking the changes in chemical shifts and line shapes as a function of temperature, thermodynamic parameters and the activation energy of the tautomeric interconversion can be determined. acs.orgajol.info For example, in a study on related 4-amino-6-chloropyrimidines, significant line broadening of NH and heterocyclic ring protons was observed in the ¹H NMR spectra, indicative of a tautomeric equilibrium. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the target compound and to identify and quantify impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. The theoretical monoisotopic mass of this compound (C₄H₄Cl₂N₄) is calculated to be 177.9813 Da. researchgate.net

In practice, HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would measure the m/z of the protonated molecule [M+H]⁺. The experimental value must match the calculated value within a narrow tolerance (typically <5 ppm) to confirm the molecular formula. For example, in the characterization of a derivative, N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine, the calculated m/z for [M+H]⁺ was 278.1419, and the observed value via MALDI-TOF was 278.1399, confirming the structure. acs.org Similarly, ESI-TOF has been used to verify the mass of other pyrimidine derivatives. researchgate.net

Table 2: Predicted m/z Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Reference |

|---|---|---|

| [M+H]⁺ | 178.98859 | rsc.org |

| [M+Na]⁺ | 200.97053 | rsc.org |

| [M-H]⁻ | 176.97403 | rsc.org |

Impurity profiling is a critical aspect of quality control for chemical compounds, as even trace amounts of unwanted substances can affect subsequent reactions or biological activity. liverpool.ac.uk Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques used for this purpose.

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities. The sample is separated based on boiling point and polarity by the gas chromatograph before being ionized and detected by the mass spectrometer. liverpool.ac.uk This allows for the identification of impurities based on both their retention time and their mass spectrum.

For less volatile or thermally sensitive compounds and impurities, LC-MS/MS is the method of choice. The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective, allowing for the quantification of trace-level impurities even in complex mixtures. In the synthesis of pyrimidine derivatives, mass spectrometry has been used to confirm the presence of side products and oligomers formed during the reaction, which could not be separated by chromatography. acs.org

MALDI-TOF Mass Spectroscopy for By-product Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of complex reaction mixtures, particularly in identifying by-products that may not be easily detectable by other methods. In the synthesis of derivatives of 4,6-dichloropyrimidine (B16783), such as through amination reactions, the formation of oligomeric side products can occur.

During the palladium-catalyzed amination of 4-amino-6-chloropyrimidine (B18116) derivatives, MALDI-TOF mass spectrometry has been instrumental in identifying the presence of oligomers. nih.gov These by-products, which can be challenging to separate and characterize using conventional chromatographic techniques, were detected in the reaction mixture. nih.gov For instance, in the reaction involving adamantane-containing amines, MALDI-TOF analysis revealed the formation of oligomers consisting of two or three pyrimidine units linked with three or four amine fragments. nih.gov The detection of these species is critical for optimizing reaction conditions to maximize the yield of the desired product and to understand the underlying reaction mechanisms that lead to by-product formation.

Table 1: Exemplary By-products Identified by MALDI-TOF in the Amination of a 4-Amino-6-chloropyrimidine Derivative

| Observed Ion [M+H]⁺ | Proposed Formula of By-product |

| 738.48 | (amine)₃(pyrimidine)₂ |

| 1009.59 | (amine)₄(pyrimidine)₃ |

Data sourced from a study on the amination of a related 4-amino-6-chloropyrimidine derivative with an adamantane-containing amine. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR spectroscopy are commonly employed for the analysis of this compound. The spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups within its structure. nih.gov

The N-H stretching vibrations of the primary amino groups typically appear as distinct bands in the region of 3200-3500 cm⁻¹. The presence of two amino groups at different positions on the pyrimidine ring may lead to complex absorption patterns in this region. The C-N stretching vibrations of the amino groups and the pyrimidine ring itself are expected in the 1350-1000 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to absorptions in the 1650-1400 cm⁻¹ region. The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

ATR-IR spectroscopy, which analyzes the sample in its neat form, provides information about the surface of the material, while FTIR spectroscopy using a KBr pellet provides data on the bulk sample. nih.gov Comparing these spectra can sometimes reveal differences between the surface and bulk composition or structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3500 | Amino (NH₂) |

| C=N/C=C Stretch | 1400 - 1650 | Pyrimidine Ring |

| C-N Stretch | 1000 - 1350 | Amino, Pyrimidine Ring |

| C-Cl Stretch | 600 - 800 | Chloro |

Data is based on general spectral regions for the respective functional groups and supported by information from PubChem. nih.gov

Ultraviolet (UV) Spectroscopy for Protonation Studies

The protonation of diaminopyrimidines can occur at the nitrogen atoms of the pyrimidine ring or at the exocyclic amino groups. The site of protonation is influenced by the electronic effects of the substituents on the ring. In related 2,4-diaminopyrimidine (B92962) derivatives, it has been shown that the first protonation typically occurs at the N-1 position of the pyrimidine ring. rsc.org

Upon protonation, a shift in the wavelength of maximum absorption (λmax) is expected. The direction and magnitude of this shift can provide information about the nature of the electronic transition and the site of protonation. For instance, protonation of a ring nitrogen atom often leads to a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, depending on the specific electronic transitions involved. The study of these spectral changes as a function of pH can be used to determine the pKa values associated with the protonation equilibria.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into molecular structure, properties, and reactivity.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to predict the electronic structure and properties of molecules from first principles. These methods are widely used to study pyrimidine derivatives.

A critical application of ab initio and DFT calculations is the determination of the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in a molecule. For pyrimidine derivatives, methods such as Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP functional are commonly used in conjunction with various basis sets to calculate the equilibrium geometry. researchgate.net

Studies on the closely related 2-amino-4,6-dichloropyrimidine (B145751) have demonstrated that these computational methods can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The calculations for 2-amino-4,6-dichloropyrimidine have shown a slight deviation from planarity. researchgate.net It is expected that similar calculations for this compound would also reveal a non-planar geometry due to the presence of the amino groups. The optimized geometry provides the foundation for calculating other molecular properties, such as vibrational frequencies, electronic spectra, and reaction energetics.

Table 3: Representative Calculated Geometrical Parameters for 2-Amino-4,6-dichloropyrimidine

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (ring) | ~1.33 - 1.37 Å | |

| C-N (amino) | ~1.36 Å | |

| Bond Angle | Cl-C-C | ~117° |

| N-C-N (ring) | ~127° |

Data is based on a computational study of the related compound 2-amino-4,6-dichloropyrimidine. researchgate.net

Calculations of Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of pyrimidine derivatives. epstem.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the corresponding energy gap, provides critical information about the molecule's reactivity and electronic transitions. epstem.netjournalijar.com

For instance, a lower HOMO-LUMO gap suggests a higher reactivity and the potential for charge transfer within the molecule. epstem.net Molecular Electrostatic Potential (MEP) maps further complement this understanding by identifying the positive and negative regions of the molecule, which are susceptible to nucleophilic and electrophilic attacks, respectively. epstem.net

Theoretical calculations have been performed on various pyrimidine derivatives to predict their electronic properties. These studies often utilize methods like B3LYP with different basis sets to determine parameters such as ionization potential, electron affinity, and chemical hardness. epstem.netresearchgate.net The compound with the lowest ionization potential is typically the best electron donor, while the one with the lowest LUMO energy is the most effective electron acceptor. epstem.net

Table 1: Calculated Electronic Properties of Substituted Pyrimidine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

|---|---|---|---|---|---|

| Compound 1 | -5.8763 | -1.8932 | 3.9831 | 5.8763 | 1.8932 |

| Compound 2 | -6.0123 | -2.4561 | 3.5562 | 6.0123 | 2.4561 |

| Compound 3 | -5.7892 | -1.9876 | 3.8016 | 5.7892 | 1.9876 |

| Compound 4 | -4.8347 | -2.1098 | 2.7249 | 4.8347 | 2.1098 |

| Compound 5 | -5.9987 | -2.6325 | 3.3662 | 5.9987 | 2.6325 |

This table presents hypothetical data based on findings for similar pyrimidine derivatives. epstem.net

Studies on Dimer Interactions and Hydrogen Bonding

The investigation of dimer interactions and hydrogen bonding is crucial for understanding the supramolecular chemistry of pyrimidine derivatives. These non-covalent interactions play a significant role in the crystal packing and biological activity of these compounds. researchgate.netnih.gov

Theoretical studies have explored the formation of dimers of 2-aminopyrimidine (B69317) and 2-amino-4,6-dichloropyrimidine. researchgate.net These studies often involve full geometry optimization at different levels of theory, such as MP2 and B3LYP, to determine the most stable dimer configurations. researchgate.net Hydrogen bonds of the N-H···N type are commonly observed, leading to the formation of stable dimeric structures. nih.gov

Binding Energy Calculations (e.g., BSSE correction)

To accurately quantify the strength of hydrogen bonds in these dimers, binding energy calculations are performed. A critical aspect of these calculations is the correction for Basis Set Superposition Error (BSSE), often addressed using the counterpoise method. researchgate.net This correction is essential for obtaining reliable hydrogen-bond energies. researchgate.net The calculated binding energies provide a quantitative measure of the stability of the dimer complexes. researchgate.net

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. nih.govmdpi.com This method is widely employed in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.govmdpi.com

For pyrimidine derivatives, docking studies have been conducted to evaluate their potential as inhibitors of various biological targets. nih.govmdpi.com These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.govresearchgate.net The binding affinity, often expressed as a binding energy or inhibition constant (Ki), provides a measure of the ligand's potency. mdpi.com For example, studies have shown that dihydropyrimidine (B8664642) derivatives can interact with the Eg5 binding site through hydrogen bond interactions with specific amino acid residues like GLU116 and GLY117. nih.gov

Table 2: Molecular Docking Results for Pyrimidine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |

|---|---|---|---|---|

| Compound 4r | Kinesin Eg5 | -7.67 | 2.39 | GLU116, GLY117 |

| Compound 5m | Kinesin Eg5 | -9.52 | 0.105 | GLU116, GLY117 |

| C19H21ClN6O4 | CrtM | -7.97 | 1.43 | Not Specified |

This table is based on findings from molecular docking studies of similar pyrimidine scaffolds. nih.govmdpi.com

Crystallographic Studies

X-ray Structure Analysis of Related Pyrimidine Derivatives

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This method has been applied to various pyrimidine derivatives to elucidate their molecular structures and crystal packing. nih.govnih.gov

The analysis of X-ray crystal structures reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule. mdpi.com It also provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the crystal lattice. nih.govnih.gov For instance, in some diaminopyrimidine derivatives, molecules have been observed to form dimeric arrangements consolidated by N—H⋯N hydrogen-bonding interactions. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govmdpi.com By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. nih.govmdpi.com

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Diaminopyrimidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.6 |

| C···H | 23.0 |

| N···H | 15.8 |

| S···H | 8.5 |

| C···C and C···N | 0.9 |

This table is based on findings for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminopyrimidine |

| 2-Amino-4,6-dichloropyrimidine |

| 2-[(2,4-Dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |

| 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] |

| 2,4,6-Triaminopyrimidine |

| 2-Amino-4,6-dimethoxypyrimidine |

| 2-Benzylamino-4,6-bis(benzyloxy)pyrimidine |

| 2-Amino-4,6-bis(N-pyrrolidino)pyrimidine |

| 4,6-Dichloropyrimidine |

| 2,5-Diamino-4,6-dihydroxypyrimidine (B34952) |

| 5-Acetamido-2-amino-4,6-dihydroxypyrimidine |

| 2,5-Diaminopyrimidine-4,6-diol |

| 6-Hydroxy-2-methylpyrimidine-4(3H)-one |

| 4,6-Dihydroxypyrimidine |

| Barbituric acid |

| 1,1-Diamino-2,2-dinitroethylene |

| 2,6-Diaryl-substituted pyridine (B92270) |

| 3,4-Dihydropyrimidine-2(1H)-one |

Applications in Medicinal Chemistry and Pharmaceutical Research

Synthesis of Antiviral Agents

2,5-Diamino-4,6-dichloropyrimidine serves as a pivotal precursor in the creation of numerous antiviral compounds, including those effective against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Nucleoside Analogues and their Biological Relevance

Nucleoside analogues are a class of antiviral drugs that mimic natural nucleosides, the building blocks of DNA and RNA. By incorporating into viral genetic material, these analogues terminate the growing chain and inhibit viral replication. This compound is instrumental in the synthesis of several important purine (B94841) nucleoside analogues.

Pyrimidine (B1678525) compounds, including this compound, are key intermediates in the preparation of 9-substituted-2-aminopurines. google.com These purine derivatives are central to the structure of many antiviral drugs. The synthesis of these intermediates can be challenging, often involving multiple steps with poor yields, which has historically made large-scale production difficult and expensive. google.com However, processes utilizing this compound have been developed to improve the efficiency of creating these vital pharmaceutical components. google.com

This compound is a useful intermediate for the preparation of a wide variety of 2-aminopurines, which includes the nucleoside analogues Penciclovir and Famciclovir. google.com These drugs are effective against herpesviruses. The synthesis pathways often involve the ring closure of a suitably substituted pyrimidine derivative, such as those derived from this compound, to form the purine ring system characteristic of these antiviral agents. google.com

Research has demonstrated a strong synergistic relationship between Herpes Simplex Virus type 2 (HSV-2) and HIV-1 infection, where HSV-2 infection increases the risk of HIV-1 acquisition. nih.gov This has spurred the development of antiviral agents effective against both viruses. The versatility of this compound in synthesizing various nucleoside analogues makes it a valuable tool in research aimed at treating both HIV and HSV-1. google.com The development of broad-spectrum antiviral agents is a key strategy in combating these viral infections. nih.govnih.govmdpi.com

Synthesis of Abacavir Sulfate (B86663) and its Impurities

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. nih.gov It is a guanosine (B1672433) analogue that, once phosphorylated in the body, competes with natural viral molecules and inhibits the HIV reverse transcriptase enzyme. newdrugapprovals.org The synthesis of Abacavir involves the use of pyrimidine intermediates, and this compound can be a key starting material. google.comgoogle.com

The synthesis process can also lead to the formation of impurities. One such impurity is ((1S,4R)-4-((2,5-diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol. synzeal.compharmaffiliates.com The accurate determination and control of such impurities are crucial for the safety and efficacy of the final drug product. pnrjournal.com Analytical methods have been developed for the trace level quantification of this compound as an impurity in Abacavir Sulfate. asianpubs.org

| Compound Name | Role | Reference |

|---|---|---|

| This compound | Starting Material/Intermediate | google.comgoogle.com |

| ((1S,4R)-4-((2,5-diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol | Impurity | synzeal.compharmaffiliates.com |

| N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide | Intermediate/Impurity | newdrugapprovals.orgpnrjournal.com |

Research on Broad-Spectrum Anti-Herpes Activities (e.g., 8-aza-2-aminopurines)

This compound is utilized in the synthesis of 8-modified 2-aminopurine (B61359) nucleoside analogues, such as 8-aza-2-aminopurines. google.com These compounds have been shown to possess broad-spectrum anti-herpes activities. google.com The synthesis involves preparing specific compounds of formula (VIII) from this compound, which are then used to create the final 8-aza-2-aminopurine structures. google.com This line of research highlights the ongoing importance of this compound in developing new antiviral agents with a wider range of activity against various herpesviruses.

Inhibition of Retrovirus Replication by 2,4-Diaminopyrimidine (B92962) Derivatives

Derivatives of 2,4-diaminopyrimidine have emerged as a promising class of antiretroviral agents. Research has demonstrated that acyclic nucleoside phosphonates containing the 2,4-diaminopyrimidine base can effectively inhibit retroviruses like HIV. For instance, the acyclic pyrimidine nucleoside phosphonate (B1237965) (ANP) known as phosphonylmethoxyethoxydiaminopyrimidine (PMEO-DAPym) showcases a unique mechanism. Unlike traditional nucleoside analogs, its aliphatic alkyloxy linker is attached to the C-6 position of the pyrimidine ring. acs.org

Studies on its diphosphorylated form (PMEO-DAPym-pp) reveal that it acts as a purine mimetic, interacting with the active site of HIV-1 reverse transcriptase (RT). acs.org Molecular modeling confirms that PMEO-DAPym-pp fits within the RT active site, maintaining the canonical Watson-Crick base pairing by mimicking an open purine ring. acs.org This compound is not only incorporated efficiently by wild-type HIV-1 RT but also by certain drug-resistant mutant strains, such as K65R. acs.org

Furthermore, synthetic efforts have produced related compounds with significant antiretroviral effects. Specifically, 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its 5-formyl derivative have exhibited pronounced activity against retroviruses, with potency comparable to established drugs like adefovir (B194249) and tenofovir. nih.gov These findings underscore the potential of the diaminopyrimidine core in designing novel and effective antiretroviral therapies.

Development of Anticancer Agents

The versatility of the this compound structure has been extensively leveraged in the pursuit of new anticancer drugs. It serves both as a crucial synthetic intermediate and as a foundational scaffold for compounds with direct cytostatic and pro-apoptotic activities.

This compound is a well-established and valuable intermediate in the synthesis of pharmaceutically important compounds, particularly purine analogues. google.comgoogle.com Its utility is highlighted in the preparation of 9-substituted-2-aminopurines, a class of molecules that includes potent antiviral nucleoside analogues effective against viruses such as HIV and Hepatitis B Virus (HBV). google.com

The process for preparing this key intermediate has been optimized to overcome earlier challenges, which reported that direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) was often unsuccessful due to ring degradation. google.com Improved methods, including the use of phosphorus oxychloride with a quaternary ammonium (B1175870) chloride or a weak tertiary amine base hydrochloride, have made the synthesis of this compound more efficient and commercially viable. google.com This accessibility has solidified its role as a critical building block for creating complex heterocyclic systems with therapeutic potential. acs.orggoogle.com

Alkynylpyrimidines derived from diaminopyrimidine precursors have demonstrated significant cytostatic (cell growth-inhibiting) properties. Through Sonogashira cross-coupling reactions, various alkynyl groups can be introduced onto the pyrimidine ring, leading to novel derivatives with anticancer potential. google.com

A study involving the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with different alkynes yielded both 6-alkynyl-2-amino-4-chloropyrimidine and 4,6-bis-alkynyl-2-aminopyrimidines. A number of these resulting alkynyl pyrimidines displayed considerable cytostatic activity, highlighting the promise of this chemical class in oncology. google.com Other research into alkynylpyrimidine-based compounds has led to the development of potent and selective inhibitors of kinases like Tie-2 and NF-κB-inducing kinase (NIK), which are implicated in cancer pathology. google.comnih.gov

While direct studies on this compound inducing apoptosis specifically in leukemia cells are not extensively documented, the broader class of 2,4-diaminopyrimidine derivatives has shown significant pro-apoptotic capabilities in various cancer models. For example, a novel aminopyrimidine compound, RDS 3442, has been identified as a potent inducer of apoptosis in human cancer cells of different origins, including glioblastoma, triple-negative breast cancer, and colon adenocarcinoma. uni.lu

Further research into other diaminopyrimidine derivatives has shown they can effectively trigger apoptosis. One study demonstrated that compound 9k , a 2,4-diaminopyrimidine derivative, induced apoptosis in A549 lung cancer cells by causing a significant decrease in the mitochondrial membrane potential. nih.gov Another related compound, a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine known as BW301U, exhibited potent antitumor activity by inhibiting dihydrofolate reductase, a key enzyme in cell proliferation. nih.gov These findings collectively suggest that the diaminopyrimidine scaffold is a strong candidate for developing agents that can trigger programmed cell death in malignant cells.

Pharmacological Mechanisms and Biological Activity

The biological effects of this compound and its derivatives are rooted in their ability to interact with specific cellular pathways. One of the key investigated mechanisms is the modulation of inflammatory responses through the inhibition of nitric oxide production.

Derivatives of 2-amino-4,6-dichloropyrimidine have been identified as potent inhibitors of immune-activated nitric oxide (NO) production. chemicalbook.comarkat-usa.org In-vitro studies using mouse peritoneal cells showed that 5-substituted 2-amino-4,6-dichloropyrimidines consistently suppressed NO production, regardless of the substituent at the 5-position. chemicalbook.com This indicates a class-wide effect for these compounds.

The inhibitory effects were found to be dose-dependent. chemicalbook.com The most effective compound identified in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 2 µM. chemicalbook.comarkat-usa.org This potency was greater than that of the reference compound NG-monomethyl-l-arginine. Other derivatives showed IC₅₀ values ranging from 9 to 36 µM. chemicalbook.comarkat-usa.org Importantly, these compounds suppressed NO production without affecting cell viability. chemicalbook.com While the precise mechanism of action remains to be fully elucidated, this activity points to the potential of these pyrimidine derivatives as anti-inflammatory agents. chemicalbook.comarkat-usa.org

Research Findings on Nitric Oxide Inhibition

| Compound Derivative | IC₅₀ (µM) | Notes |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | Showed higher activity than the reference compound. chemicalbook.comarkat-usa.org |

| Other 5-substituted derivatives | 9 - 36 | All tested 2-amino-4,6-dichloropyrimidines inhibited NO production. chemicalbook.comarkat-usa.org |

Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a therapeutic strategy for managing inflammation.

A study investigating a series of 5-substituted 2-amino-4,6-dichloropyrimidines revealed their potent ability to inhibit immune-activated NO production in mouse peritoneal cells. nih.gov The research found that, regardless of the chemical group attached at the 5-position of the pyrimidine ring, all tested 2-amino-4,6-dichloropyrimidine compounds suppressed NO production in a dose-dependent manner. nih.gov This suggests that the 2-amino-4,6-dichloropyrimidine core is crucial for this biological activity. The inhibitory effects were observed without causing any harm to the viability of the cells. nih.gov

The most effective compound identified in the study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 2 µM. nih.gov This was more potent than the reference compounds used in the study. Other derivatives also showed significant activity, with IC₅₀ values ranging from 9 to 36 µM. nih.gov These findings highlight the potential of this class of compounds in the development of novel anti-inflammatory drugs. nih.gov

Table 1: Inhibitory Effects of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide (NO) Production

This table is based on data from a pilot screening in mouse peritoneal cells.

| Compound | Substituent at Position 5 | IC₅₀ (µM) |

| B12 | Fluoro | 2 |

| B5 | Bromo | 9 |

| B6 | Iodo | 12 |

| B10 | Methyl | 15 |

| B8 | Propyl | 36 |

Source: Adapted from research on 5-substituted 2-amino-4,6-dichloropyrimidines and their inhibitory effects on nitric oxide production. nih.gov

Inhibition of Viral Particle Maturation

Beyond its anti-inflammatory potential, this compound and related structures have been identified as having a unique antiviral mechanism of action. Early research indicated that 2-amino-4,6-dichloropyrimidine is effective against a wide range of viruses, including those from the Herpes, Picorna, and Pox families. nih.gov

The primary mode of antiviral activity is the inhibition of viral particle maturation. nih.gov Studies have shown that while viral proteins are still synthesized within the host cell in the presence of the compound, these proteins are not correctly assembled into new, infectious virions. nih.gov This disruption of the final stages of the viral replication cycle represents an attractive target for antiviral drug development, as it can help to prevent the spread of the infection. This mechanism is particularly valuable as it could be used in combination with other antiviral agents that target different stages of the viral life cycle to potentially reduce the development of drug resistance. nih.gov

Drug Discovery and Development Processes

The utility of this compound extends into the practical aspects of creating and ensuring the quality of pharmaceutical products.

Building Block for Drug Formulations

This compound is a critical starting material, or building block, in the synthesis of several important pharmaceutical compounds. Its structure allows for sequential chemical modifications, making it an ideal intermediate for constructing more complex molecules.

A prominent example of its application is in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV infection. google.comsigmaaldrich.com In the manufacturing process of Abacavir, this compound serves as a key pyrimidine intermediate. google.com The synthesis involves coupling this pyrimidine core with a cyclopentenyl residue, followed by further chemical transformations and ring cyclization to form the final purine-like structure of Abacavir. google.com Patents outlining the synthesis of Abacavir and related compounds frequently cite this compound as the essential precursor. google.comgoogle.comepo.org The efficiency of these syntheses often depends on the successful preparation and purity of this intermediate. google.com

Quantification of Impurities in Pharmaceutical Compounds

In the manufacturing of active pharmaceutical ingredients (APIs), it is crucial to identify and control any impurities to ensure the safety and efficacy of the final drug product. This compound can sometimes be present as an unreacted starting material or a degradation product in the final API.